molecular formula C5H10N2O2 B2379937 (2R)-morpholine-2-carboxamide CAS No. 1593553-12-8

(2R)-morpholine-2-carboxamide

Cat. No. B2379937
M. Wt: 130.147
InChI Key: LSNOAQQZECGQNS-SCSAIBSYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Derivative Development

  • Researchers have developed an efficient synthesis method for novel 3-substituted morpholin-2-one-5-carboxamide derivatives using commercially available glycolaldehyde dimer. This synthesis is accomplished via the Ugi five-center three-component reaction, indicating a broad application in organic synthesis and chemical engineering (Y. Kim et al., 2001).

Pharmacological Potential

  • Morpholin-2-one-5-carboxamide derivatives, synthesized through the Ugi multicomponent reaction, have been evaluated for their ability to block T- and N-type Ca2+ channels. This research points to the potential use of these compounds in medicinal chemistry, particularly in the development of new pharmacological agents (I. Ku et al., 2006).

Corrosion Inhibition

  • N-(2-chloroethyl)morpholine-4-carboxamide and related compounds have been studied as corrosion inhibitors for mild steel. These studies reveal the effectiveness of these compounds in inhibiting corrosion, suggesting their practical applications in industrial maintenance and protection (N. Nnaji et al., 2017).

Chemical Modification and Application

  • The regioselective formation of monosulfonate from morpholines highlights their utility in the synthesis of enantiopure 2,6-disubstituted morpholines. This synthesis process demonstrates the versatility of morpholines in organic chemistry and pharmaceuticals (Francesca Foschi et al., 2017).

Neurokinin Receptor Studies

  • Morpholine derivatives have been used in chemical modifications to develop potent antagonists for neurokinin receptors, highlighting their use in neuropharmacological research (F. Blaney et al., 2001).

Biomedical Imaging

  • Morpholine derivatives have been used in the synthesis of radioligands for positron emission tomography (PET), specifically in imaging the norepinephrine transporter. This demonstrates their potential application in neuroimaging and diagnostic research (Kuo‐Shyan Lin & Yu-Shin Ding, 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2R)-morpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNOAQQZECGQNS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-morpholine-2-carboxamide

CAS RN

1593553-12-8
Record name (2R)-morpholine-2-carboxamide
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